molecular formula C25H42O2 B14350277 5-(n-Nonadecenyl)resorcinol CAS No. 91549-17-6

5-(n-Nonadecenyl)resorcinol

Cat. No.: B14350277
CAS No.: 91549-17-6
M. Wt: 374.6 g/mol
InChI Key: MJDFOFMXJRKSIV-CCEZHUSRSA-N
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Description

5-(n-Nonadecenyl)resorcinol is a phenolic lipid compound belonging to the class of alkylresorcinols. It is characterized by a long nonadecenyl chain attached to the resorcinol core, which consists of a benzene ring with two hydroxyl groups at positions 1 and 3. This compound is naturally found in various plants, including cereals like wheat, barley, and rye, as well as in certain fruits and vegetables .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(n-Nonadecenyl)resorcinol typically involves the alkylation of resorcinol with a nonadecenyl halide under basic conditions. The reaction is carried out in the presence of a strong base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution of the halide by the hydroxyl groups on the resorcinol ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the purification of the final product using techniques such as recrystallization or chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

5-(n-Nonadecenyl)resorcinol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-(n-Nonadecenyl)resorcinol involves its interaction with cell membranes, where it modulates membrane fluidity and permeability. This compound can also act as an antioxidant, donating electrons or hydrogen atoms to neutralize reactive oxygen species (ROS). Additionally, it may inhibit certain enzymes, such as peroxidases, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its unsaturated nonadecenyl chain, which imparts distinct physicochemical properties such as higher fluidity and reactivity compared to its saturated counterparts. This unsaturation also contributes to its enhanced biological activities, making it a valuable compound for various applications .

Properties

CAS No.

91549-17-6

Molecular Formula

C25H42O2

Molecular Weight

374.6 g/mol

IUPAC Name

5-[(E)-nonadec-5-enyl]benzene-1,3-diol

InChI

InChI=1S/C25H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-20-24(26)22-25(27)21-23/h14-15,20-22,26-27H,2-13,16-19H2,1H3/b15-14+

InChI Key

MJDFOFMXJRKSIV-CCEZHUSRSA-N

Isomeric SMILES

CCCCCCCCCCCCC/C=C/CCCCC1=CC(=CC(=C1)O)O

Canonical SMILES

CCCCCCCCCCCCCC=CCCCCC1=CC(=CC(=C1)O)O

Origin of Product

United States

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